molecular formula C18H28O3 B056234 4-(11-Hydroxyundecyloxy)benzaldehyde CAS No. 124389-14-6

4-(11-Hydroxyundecyloxy)benzaldehyde

Cat. No. B056234
M. Wt: 292.4 g/mol
InChI Key: YUNZXZMRQBKWQP-UHFFFAOYSA-N
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Description

“4-(11-Hydroxyundecyloxy)benzaldehyde” is a chemical compound with the molecular formula C18H28O3 and a molecular weight of 292.42 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The InChI code for “4-(11-Hydroxyundecyloxy)benzaldehyde” is 1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“4-(11-Hydroxyundecyloxy)benzaldehyde” is a solid at 20 degrees Celsius . It has a melting point range of 62.0 to 66.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry . It’s used as an aromatic in foods, drinks, and perfumes, among other products . Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives . Recently, benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities .

In terms of production, an enzymatic process for the production of benzaldehyde from l-phenylalanine was developed . Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type . The mutant-expressing strain was able to produce benzaldehyde from 100 mm l-phenylalanine at a conversion rate of 84% .

properties

IUPAC Name

4-(11-hydroxyundecoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNZXZMRQBKWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566189
Record name 4-[(11-Hydroxyundecyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((11-Hydroxyundecyl)oxy)benzaldehyde

CAS RN

124389-14-6
Record name 4-[(11-Hydroxyundecyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50.0 g (409 mmol) of 4-hydroxybenzaldehyde and 123.0 g (490 mmol) of 11-bromoundecan-1-ol are dissolved in 400 mL of N,N-dimethylformamide. 113.0 g (819 mmol) of potassium carbonate and 7.0 g (42 mmol) of potassium iodide are added and the suspension is heated to 80° C. After 48 h, the excess of potassium carbonate is filtered off and the resulting filtrate is poured to icy water. The aqueous layer is extracted twice with ethyl acetate. Combined organic layers are washed with brine, concentrated to minimum volume and precipitated in cold heptane. The precipitate is filtered off and washed with cold heptanes. 69.4 g of 4-[(11-hydroxyundecyl)oxy]benzaldehyde are obtained as a white solid (57% yield). This material proves chromatographically homogenous and displays spectral characteristics consistent with its assigned structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Sugiyama, K Kato, K Shiraishi - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
Four kinds of ferroelectric liquid crystals (FLCs) possessing OH groups, ((S)-2-methylbutyl 4-[4-(11-hydroxyundecyloxy)benzylideneamino]cinnamate 4a, (S)-2-methylbutyl 4-[4-(11-…
Number of citations: 6 www.journal.csj.jp
JH Park, BH Sohn, JC Jung, SW Lee… - Journal of Polymer …, 2001 - Wiley Online Library
Four different polyimides with side chains containing undecyl spacers and 4‐fluorostilbene mesogen end groups were prepared, and their structures and the controllability of the liquid‐…
Number of citations: 13 onlinelibrary.wiley.com
JH Liu, PC Yang, YH Chiu… - Journal of Polymer Science …, 2007 - Wiley Online Library
To overcome the defects of the thermal instability of azobenzene, a series of novel photochromic, chiral, liquid‐crystalline monomers and polymers were synthesized from (+)‐camphor. …
Number of citations: 23 onlinelibrary.wiley.com
J Kötteritzsch, S Bode, I Yildirim, C Weber… - Designed Monomers …, 2015 - Taylor & Francis
Novel difunctional monomers are synthesized which are able to dimerize as well as oligomerize via the hetero-Diels–Alder (HDA) mechanism. These monomers are based on 3-aryl-2-…
Number of citations: 4 www.tandfonline.com
M Koetse, A Laschewsky, B Mayer, O Rolland… - …, 1998 - ACS Publications
A new versatile method for the preparation of thin polymer coatings is presented. It is based on the adsorption of reactive polyelectrolytes by electrostatic interactions. In a following …
Number of citations: 54 pubs.acs.org
P Lenaerts - 2005 - lirias.kuleuven.be
De lanthaniden zijn de elementen van lanthaan (Z= 57) tot lutetium (Z= 71). De trivalente lanthanide-ionen worden gekenmerkt door hun scherpe 4f-4f transities in het zichtbare …
Number of citations: 0 lirias.kuleuven.be

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